N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

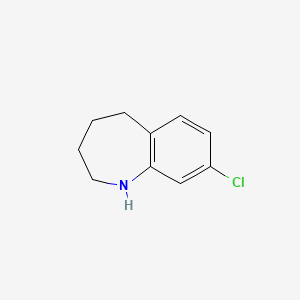

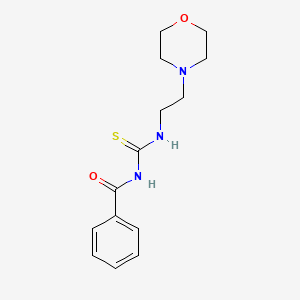

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide, also known as AQ-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of quinoline derivatives and has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Wissenschaftliche Forschungsanwendungen

Polymorphic Modifications and Crystal Structures

Quinoline derivatives, such as those closely related to N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide, have been studied for their polymorphic modifications and crystal structures. For instance, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, possessing strong diuretic properties, showcases two polymorphic modifications with distinct crystal packing and organization levels, indicating its potential as a new hypertension remedy (Shishkina et al., 2018).

Antimicrobial and Antitubercular Activities

Novel carboxamide derivatives of 2-quinolones, including compounds with structural similarities to the chemical , have shown promising antimicrobial and antitubercular activities. These compounds were synthesized and evaluated for their biological effectiveness against various bacterial, fungal, and tubercular strains, demonstrating their potential in addressing infectious diseases (Kumar et al., 2014).

Antioxidant and Anti-inflammatory Applications

Azoimine quinoline derivatives have been synthesized and assessed for their classical and electrochemical evaluation of antioxidant, anti-inflammatory, and antimicrobial activities. These compounds, at very low concentrations, displayed greater antioxidant potential than ascorbic acid and variable activity against investigated species. Their ability to bind with DNA and bovine serum albumin (BSA) suggests potential biomedical applications, including anti-inflammatory treatments (Douadi et al., 2020).

Fluorescent Labeling and Sensing

Some quinoline derivatives are utilized as fluorescent sensors due to their strong fluorescence in a wide pH range of aqueous media. Such characteristics make them suitable for biomedical analysis, including fluorescent labeling reagents for detecting and quantifying biomolecules in complex samples. One example is the development of a novel fluorophore, 6-Methoxy-4-quinolone, demonstrating strong fluorescence across a broad pH range, making it an ideal candidate for biomedical labeling and sensing applications (Hirano et al., 2004).

Eigenschaften

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-13(24)23-10-4-5-14-8-9-16(12-18(14)23)22-20(26)19(25)21-15-6-3-7-17(11-15)27-2/h3,6-9,11-12H,4-5,10H2,1-2H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBYLGFDJUQLTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)

![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)

![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2998600.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)

![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)